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molecular formula C12H12Cl2N2O2 B1440065 4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline CAS No. 692059-41-9

4-Chloro-6-(3-chloropropoxy)-7-methoxyquinazoline

Cat. No. B1440065
M. Wt: 287.14 g/mol
InChI Key: RLTQWOJPSCVGSC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09320739B2

Procedure details

The intermediate 6-(3-chloropropoxy)-4-hydroxy-7-methoxyquinazoline (3.5 g, 13.0 mmol) was reacted with POCl3 in the manner described in Example 4A Step 2 to give 4-chloro-6-(3-chloropropoxy)-7-methoxyquinazoline (3.2 g, 11.2 mmol, 86%). LC-MS (ESI) m/z 287 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[Cl:1][CH2:2][CH2:3][CH2:4][O:5][C:6]1[CH:7]=[C:8]2[C:13](=[CH:14][C:15]=1[O:16][CH3:17])[N:12]=[CH:11][N:10]=[C:9]2O.O=P(Cl)(Cl)[Cl:21]>>[Cl:21][C:9]1[C:8]2[C:13](=[CH:14][C:15]([O:16][CH3:17])=[C:6]([O:5][CH2:4][CH2:3][CH2:2][Cl:1])[CH:7]=2)[N:12]=[CH:11][N:10]=1

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
ClCCCOC=1C=C2C(=NC=NC2=CC1OC)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=P(Cl)(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
ClC1=NC=NC2=CC(=C(C=C12)OCCCCl)OC
Measurements
Type Value Analysis
AMOUNT: AMOUNT 11.2 mmol
AMOUNT: MASS 3.2 g
YIELD: PERCENTYIELD 86%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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